
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
Méthodes De Préparation
The synthesis of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclobutanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include iodine, TBHP, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, influencing their activity. The nitrile group may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
3-Chloropyridine: Similar to 3-bromopyridine but with a chlorine atom instead of bromine.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, often used in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
Clé InChI |
LXRQVSPXALUCOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)

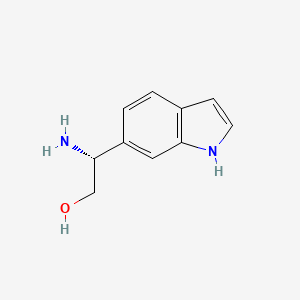
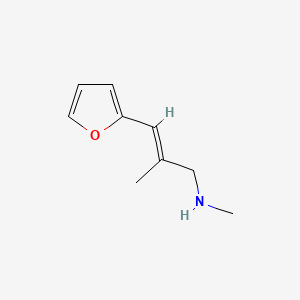
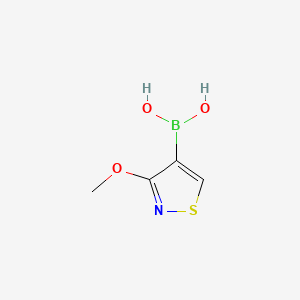
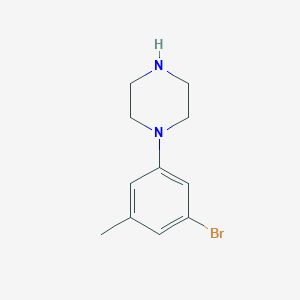
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)
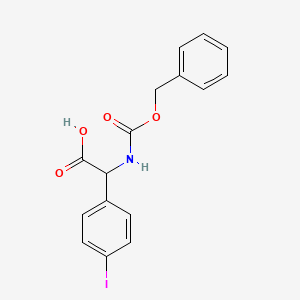
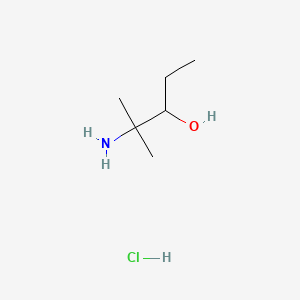
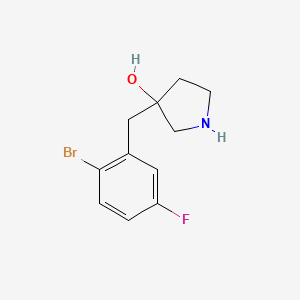
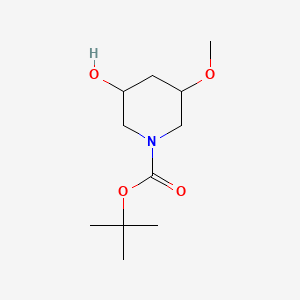
![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
